molecular formula C19H20N4O4 B2420940 N,N-dimethyl-4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1236271-42-3

N,N-dimethyl-4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No. B2420940
CAS RN: 1236271-42-3
M. Wt: 368.393
InChI Key: OLZFVTYBUGVHAR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide” is a chemical compound that likely belongs to the class of organic compounds known as benzamides . Benzamides are compounds containing a benzene ring which is attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a quinoxaline ring. The quinoxaline ring is a heterocyclic compound containing a ring structure made up of four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of benzamides include a high melting point and solubility in common organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves multiple steps, including lithiation, reduction, and cyclization processes, to create molecules with potential pharmaceutical relevance. For example, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the intricacy of synthesizing biologically active compounds (Owton et al., 1995). Similarly, the development of radiolabeled compounds for in vitro studies, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide for sigma-2 receptor probes, highlights the importance of chemical modifications for enhancing the understanding of biological targets (Xu et al., 2005).

Applications in Drug Development and Biological Studies

The synthesis of derivatives with potential biological applications is a key area of research. For instance, the study of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides showcases the effort to create compounds with potential as inhibitors against human recombinant alkaline phosphatase, highlighting their significance in medicinal chemistry (Saeed et al., 2015). Additionally, the exploration of fluorine-18-labeled benzamide analogues for imaging sigma-2 receptor status of solid tumors with positron emission tomography (PET) emphasizes the role of chemical synthesis in advancing diagnostic tools in oncology (Tu et al., 2007).

Chemical Reactions and Mechanisms

The development of methods for the dimerization of benzamides, as demonstrated by the cobalt-promoted dimerization of aminoquinoline benzamides, presents a novel approach to synthesizing complex molecules, potentially useful in various fields including materials science and drug development (Grigorjeva & Daugulis, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some benzamides are known to be potent inhibitors of certain enzymes, which could potentially make them toxic .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11(17(24)23-19-21-15-6-4-5-7-16(15)22-19)20-18(25)12-8-13(26-2)10-14(9-12)27-3/h4-11H,1-3H3,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZFVTYBUGVHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]propanamide

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